1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
Description
1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with various functional groups, making it a subject of interest in medicinal and synthetic chemistry .
Properties
Molecular Formula |
C17H12Cl2N4O2 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N4O2/c1-22-13(9-4-3-8(18)5-12(9)19)6-10-11(7-20)16(24)23(2)15(21)14(10)17(22)25/h3-6H,21H2,1-2H3 |
InChI Key |
HXAOKRWLKJQBBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile under basic conditions. This reaction is typically carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to bind to DNA and interfere with its replication and transcription also contributes to its anticancer activity .
Comparison with Similar Compounds
1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anti-inflammatory and antiviral effects.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
